molecular formula C17H18O5 B13985011 Bis[4-(2-hydroxyethoxy)phenyl]methanone CAS No. 47225-92-3

Bis[4-(2-hydroxyethoxy)phenyl]methanone

Cat. No.: B13985011
CAS No.: 47225-92-3
M. Wt: 302.32 g/mol
InChI Key: SUYVCIVJBLTQPZ-UHFFFAOYSA-N
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Description

Bis[4-(2-hydroxyethoxy)phenyl]methanone (CAS 47225-92-3) is a benzophenone derivative with the molecular formula C₁₇H₁₈O₅ and a molecular weight of 302.32 g/mol. Its structure features two para-substituted phenyl rings linked by a ketone group, each bearing a 2-hydroxyethoxy substituent. This compound is notable for its hydrophilic hydroxyethoxy groups, which enhance solubility in polar solvents and influence its reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

47225-92-3

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

bis[4-(2-hydroxyethoxy)phenyl]methanone

InChI

InChI=1S/C17H18O5/c18-9-11-21-15-5-1-13(2-6-15)17(20)14-3-7-16(8-4-14)22-12-10-19/h1-8,18-19H,9-12H2

InChI Key

SUYVCIVJBLTQPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCO)OCCO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the functionalization of benzophenone derivatives or the alkylation of hydroxybenzophenone with ethylene oxide or related reagents to introduce the 2-hydroxyethoxy substituent at the para position of the phenyl rings.

Alkylation of 4-Hydroxybenzophenone with 2-Chloroethanol or Ethylene Carbonate

One of the most documented and efficient methods involves the nucleophilic substitution reaction of 4-hydroxybenzophenone with 2-chloroethanol or ethylene carbonate in the presence of a base such as potassium carbonate (K2CO3) and sodium iodide (NaI) as a catalyst, typically in acetone or toluene solvent under reflux conditions.

Reaction Scheme:

4-Hydroxybenzophenone + 2-Chloroethanol → this compound

Key Experimental Details:

Parameter Details
Reactants 4-Hydroxybenzophenone (6.0 g, 29.7 mmol), 2-Chloroethanol (4.0 mL, 59.3 mmol)
Catalysts/Base Potassium carbonate (12.3 g, 89.0 mmol), Sodium iodide (4.5 g, 29.7 mmol)
Solvent Acetone (50 mL)
Conditions Reflux under nitrogen overnight
Workup Filtration of solids, washing with acetone, extraction with ethyl acetate, drying over Na2SO4
Yield Approximately 21% isolated yield
Purification Silica gel column chromatography (hexanes to 60% EtOAc/hexanes gradient)
Product Form White solid
Characterization ^1H NMR consistent with expected structure

This method yields the mono-substituted hydroxyethoxy derivative of benzophenone, which can be further reacted or purified as needed.

Hydrolysis of Acetoxy Precursors

An alternative preparation involves synthesizing 4-(2-acetoxyethoxy)benzophenone followed by hydrolysis under basic conditions to yield the hydroxyethoxy derivative.

Parameter Details
Starting Material 4-(2-Acetoxyethoxy)benzophenone (43 g, 0.15 mol)
Hydrolysis Conditions Sodium hydroxide (32% solution, 17 mL) in ethanol (60 mL), reflux for 20 minutes
Workup Neutralization with HCl, precipitation by pouring into water, filtration
Yield 95%
Product Form White solid, melting point 82 °C

This method is advantageous for obtaining high purity and yield of the hydroxyethoxy compound.

Catalytic Aromatic Alkylation Using Titanium Tetrachloride and Zinc

A more complex synthesis involves the use of titanium tetrachloride (TiCl4) and zinc as catalysts in tetrahydrofuran (THF) solvent to facilitate the condensation of hydroxyethoxy-substituted benzophenone derivatives with other ketones or aldehydes.

Experimental Details:

Parameter Details
Catalysts TiCl4 (0.55 mL, 4.95 mmol), Zinc (0.65 g, 9.91 mmol)
Solvent THF (10 mL)
Conditions Reflux under nitrogen for 2.5 h, addition of substrates, further reflux for 2.5 h
Quench 10% K2CO3 aqueous solution (40 mL)
Workup Filtration through celite, extraction with ethyl acetate, drying over Na2SO4
Yield 78%
Product Form White solid, mp 131-132 °C

This method is useful for preparing more complex derivatives but can be adapted for the synthesis of this compound analogues.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent(s) Conditions Yield (%) Notes
Alkylation with 2-chloroethanol 4-Hydroxybenzophenone + 2-chloroethanol K2CO3, NaI Acetone Reflux, overnight ~21 Requires chromatographic purification
Hydrolysis of acetoxy precursor 4-(2-Acetoxyethoxy)benzophenone NaOH Ethanol Reflux 20 min 95 High yield, simple workup
TiCl4/Zn catalyzed condensation Hydroxyethoxy benzophenone + ketone TiCl4, Zn THF Reflux, multiple steps 78 Suitable for complex derivatives
Acid-catalyzed condensation Fluorenone + phenoxyethanol Methanesulfonic acid Butanol, others Heating under reduced pressure Not reported Mainly for fluorene derivatives; related method

Analytical and Purification Notes

  • Purification steps often involve filtration, solvent extraction, and silica gel chromatography.
  • Characterization by ^1H NMR confirms the substitution pattern and purity.
  • Melting points reported for purified compounds range from 82 °C (hydroxyethoxybenzophenone) to 131-132 °C for more complex derivatives.
  • Yields vary significantly depending on the method, with hydrolysis of acetoxy precursors providing the highest isolated yields.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(2-hydroxyethoxy)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The methanone group can be reduced to a methylene group under suitable conditions.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy groups can yield benzophenone derivatives, while reduction of the methanone group can produce diphenylmethane derivatives.

Scientific Research Applications

Bis[4-(2-hydroxyethoxy)phenyl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[4-(2-hydroxyethoxy)phenyl]methanone involves its interaction with various molecular targets. In photodynamic therapy, it acts as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell death in targeted tissues. The hydroxyethoxy groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Research Findings and Data Analysis

  • Degradation Pathways: Hydroxyethoxy substituents in benzophenones are susceptible to oxidative cleavage, forming smaller aromatic fragments. In contrast, dimethylamino groups undergo N-demethylation, leading to toxic intermediates .
  • Synthetic Accessibility: Hydroxyethoxy benzophenones are synthesized via Friedel-Crafts acylation or nucleophilic substitution, while trifluoromethyl derivatives require costly fluorination reagents .

Biological Activity

Bis[4-(2-hydroxyethoxy)phenyl]methanone, also known as a benzophenone derivative, has garnered attention in the fields of pharmacology and materials science due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features two 4-(2-hydroxyethoxy)phenyl groups linked to a central methanone moiety, enhancing its solubility in organic solvents. The molecular formula is C18_{18}H18_{18}O4_{4}, with a molecular weight of 302.32 g/mol. The presence of hydroxyethoxy groups is significant for its reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that this compound interacts with biomolecules through various mechanisms:

  • Hydrogen Bonding and Hydrophobic Interactions : The functional groups in the compound allow for significant hydrogen bonding and hydrophobic interactions, which are crucial for modulating biological responses. These interactions can influence enzyme activity and receptor binding, potentially leading to therapeutic effects.
  • Estrogen Receptor Modulation : Similar compounds have been shown to interact with estrogen receptors (ER), particularly ERβ. Studies suggest that bisphenol derivatives can act as competitive inhibitors or agonists, influencing cellular signaling pathways related to hormone regulation .

Biological Activity and Applications

The biological activity of this compound has been explored in various contexts:

  • Antioxidant Properties : Some studies suggest that the compound may exhibit antioxidant activity, which is beneficial in preventing oxidative stress-related cellular damage.
  • Potential in Cosmetic Formulations : Given its properties, there is potential for application in cosmetic formulations as an active ingredient due to its ability to modulate skin responses and enhance product efficacy.
  • Pharmacological Applications : Research indicates potential applications in pharmacology, particularly in drug design aimed at targeting specific biological pathways related to hormone signaling and oxidative stress management.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies on Cell Lines : In vitro experiments using human cell lines have demonstrated that the compound can modulate gene expression related to oxidative stress response pathways. Specific assays showed dose-dependent effects on cell viability and proliferation.
  • Binding Affinity Studies : Binding affinity studies revealed that this compound has a significant affinity for estrogen receptors, suggesting its potential as a coactivator binding inhibitor. These findings are critical for understanding its role in endocrine disruption and therapeutic applications .
  • Comparative Analysis with Similar Compounds : Comparative studies with structurally similar compounds have highlighted differences in biological activity, emphasizing the importance of specific functional groups in determining the overall efficacy and safety profiles of these derivatives.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantPotential to reduce oxidative stress
Estrogen ReceptorModulates ER activity; potential agonist/antagonist
Cosmetic ApplicationsEnhances skin responses; used in formulations
CytotoxicityDose-dependent effects observed in vitro

Q & A

Basic Research Questions

What are the recommended synthetic routes for Bis[4-(2-hydroxyethoxy)phenyl]methanone, and what analytical methods validate its purity?

Methodological Answer:
The compound is typically synthesized via Williamson ether synthesis , involving nucleophilic substitution between a phenolic derivative and a haloalkoxy precursor. For example, reacting 4-hydroxybenzophenone with 2-chloroethanol under alkaline conditions yields the target compound . Post-synthesis, purity is validated using HPLC (≥97% purity) and 1H/13C NMR to confirm structural integrity. Impurity profiling (e.g., residual solvents) is performed via GC-MS , with thresholds set at <2% for non-target peaks .

How should researchers purify this compound to minimize byproducts?

Methodological Answer:
Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from unreacted starting materials. For crystalline forms, recrystallization in ethanol or methanol is recommended . Post-washing steps with cold solvents (e.g., diethyl ether) reduce residual catalysts or salts. Batch-specific impurity control (e.g., <2% 1-(2-hydroxy-4-methoxyphenyl)ethanone) is critical and monitored via HPLC-DAD .

What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR (DMSO-d6): Peaks at δ 8.0–7.4 ppm (aromatic protons), δ 4.2–3.8 ppm (ethoxy group), and δ 3.6–3.4 ppm (hydroxy group) confirm the structure .
  • FT-IR : A strong carbonyl stretch at ~1650 cm⁻¹ (C=O) and broad O-H stretch at ~3400 cm⁻¹ .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 242.27 (C₁₅H₁₄O₃) .

What are the optimal storage conditions to ensure compound stability?

Methodological Answer:
Conflicting evidence exists: some sources recommend refrigeration (2–8°C) to prevent hydrolysis of the ethoxy group , while others suggest room temperature storage in airtight, desiccated containers for short-term use . Researchers should validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor changes using HPLC .

How is this compound utilized as an intermediate in pharmaceutical synthesis?

Methodological Answer:
this compound is a key precursor for E-Ospemifene , a selective estrogen receptor modulator. The hydroxyethoxy group facilitates functionalization via esterification or alkylation reactions. In preclinical studies, its role in lowering serum cholesterol highlights its anti-atherosclerotic potential .

Advanced Research Questions

How can catalytic conditions be optimized to improve synthesis yield?

Methodological Answer:
A Design of Experiments (DoE) approach evaluates variables like catalyst type (e.g., K₂CO₃ vs. NaOH), temperature (80–120°C), and solvent polarity (DMF vs. THF). Studies show that microwave-assisted synthesis at 100°C with K₂CO₃ in DMF increases yield to 85% compared to conventional heating (65%) . Kinetic monitoring via in-situ FT-IR helps identify reaction completion .

How should researchers address batch-to-batch variations in impurity profiles?

Methodological Answer:
Contradictions in impurity levels (e.g., 0.1% vs. 1.94% of 1-(2-hydroxy-4-methoxyphenyl)ethanone) require statistical process control (SPC) . Implement HPLC-PDA with a C18 column (gradient: water/acetonitrile) to track impurities. Adjust washing steps (e.g., aqueous NaHCO₃) during workup to reduce polar byproducts. Validate consistency across ≥3 batches .

What experimental designs assess the compound’s stability under photolytic or oxidative conditions?

Methodological Answer:

  • Photostability : Expose solid/solution samples to UV light (λ = 254 nm) for 24–72 hours. Monitor degradation via HPLC-UV and identify photoproducts using LC-QTOF-MS .
  • Oxidative Stability : Use accelerated oxidation (H₂O₂ or tert-butyl hydroperoxide) and track carbonyl oxidation products. NMR or IR detects ketone group modifications .

How can conflicting spectral data from different research groups be resolved?

Methodological Answer:
Discrepancies in NMR/IR peaks may arise from solvent effects or tautomerism. Standardize protocols:

  • Use deuterated solvents (DMSO-d6 or CDCl₃) for NMR.
  • Compare data with reference spectra from authoritative databases (NIST, PubChem) .
  • Collaborate with third-party labs for interlaboratory validation .

What methodologies evaluate the compound’s interactions with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to serum albumin or receptors (KD values).
  • Molecular Dynamics Simulations : Model interactions with estrogen receptors using software like AutoDock Vina .
  • Fluorescence Quenching : Assess binding to enzymes (e.g., cytochrome P450) by monitoring tryptophan emission shifts .

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